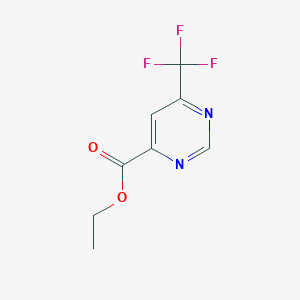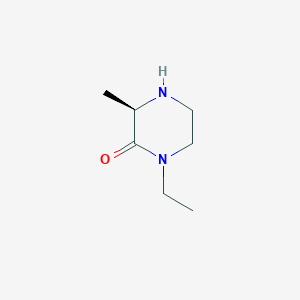![molecular formula C36H46N4O8S2 B13901781 (2S,2'S)-2,2'-[[(2S,2'S)-1,1'-[(2S,2'S)-3,3'-Disulfanediylbis(2-methylpropanoyl)]bis(pyrrolidine-2,2'-carbonyl)]bis(azanediyl)]bis(3-phenylpropanoic Acid)](/img/structure/B13901781.png)
(2S,2'S)-2,2'-[[(2S,2'S)-1,1'-[(2S,2'S)-3,3'-Disulfanediylbis(2-methylpropanoyl)]bis(pyrrolidine-2,2'-carbonyl)]bis(azanediyl)]bis(3-phenylpropanoic Acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2S,2’S)-2,2’-[[(2S,2’S)-1,1’-[(2S,2’S)-3,3’-Disulfanediylbis(2-methylpropanoyl)]bis(pyrrolidine-2,2’-carbonyl)]bis(azanediyl)]bis(3-phenylpropanoic Acid)” is a complex organic molecule characterized by its multiple chiral centers and disulfide bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of disulfide bonds and the incorporation of pyrrolidine and phenylpropanoic acid moieties. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of such complex molecules may involve automated synthesis using advanced techniques like solid-phase peptide synthesis (SPPS) or flow chemistry. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The phenylpropanoic acid moieties can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted phenylpropanoic acids.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or biocompatibility.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The disulfide bonds can also play a role in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,2’S)-2,2’-[[(2S,2’S)-1,1’-[(2S,2’S)-3,3’-Disulfanediylbis(2-methylpropanoyl)]bis(pyrrolidine-2,2’-carbonyl)]bis(azanediyl)]bis(3-phenylpropanoic Acid)
- (2S,2’S)-2,2’-[[(2S,2’S)-1,1’-[(2S,2’S)-3,3’-Disulfanediylbis(2-methylpropanoyl)]bis(pyrrolidine-2,2’-carbonyl)]bis(azanediyl)]bis(3-phenylpropanoic Acid)
Uniqueness
This compound’s uniqueness lies in its specific stereochemistry and the presence of disulfide bonds, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C36H46N4O8S2 |
|---|---|
Poids moléculaire |
726.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[(2S)-3-[[(2S)-3-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C36H46N4O8S2/c1-23(33(43)39-17-9-15-29(39)31(41)37-27(35(45)46)19-25-11-5-3-6-12-25)21-49-50-22-24(2)34(44)40-18-10-16-30(40)32(42)38-28(36(47)48)20-26-13-7-4-8-14-26/h3-8,11-14,23-24,27-30H,9-10,15-22H2,1-2H3,(H,37,41)(H,38,42)(H,45,46)(H,47,48)/t23-,24-,27+,28+,29+,30+/m1/s1 |
Clé InChI |
PJAMBMPNBZGCJI-QYCYNUJFSA-N |
SMILES isomérique |
C[C@H](CSSC[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O |
SMILES canonique |
CC(CSSCC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane](/img/structure/B13901714.png)




![4'-Chloro-3-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13901735.png)

![6-Methyl-7-oxo-1-(P-tolylsulfonyl)pyrrolo[2,3-C]pyridine-2-carboxylic acid](/img/structure/B13901742.png)
![5-(chloromethyl)-4-(furan-3-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13901743.png)
![3,6-Dimethylthieno[3,2-b]thiophene](/img/structure/B13901749.png)


